molecular formula C16H15BrN2O3 B4303921 3-(5-bromo-2-furyl)-5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazole

3-(5-bromo-2-furyl)-5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazole

Cat. No. B4303921
M. Wt: 363.21 g/mol
InChI Key: KVSVCPIFIHSMES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-bromo-2-furyl)-5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazole is a chemical compound that has been extensively studied by scientists due to its potential applications in various fields. This compound belongs to the oxadiazole family and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-furyl)-5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory, cancerous, and bacterial pathways.
Biochemical and Physiological Effects
In scientific research, 3-(5-bromo-2-furyl)-5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazole has shown several biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, inhibit the growth of cancer cells, and exhibit antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(5-bromo-2-furyl)-5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazole in lab experiments is its potential to provide new insights into the treatment of inflammatory diseases, cancer, and bacterial infections. However, one of the limitations of using this compound is its potential toxicity, which requires careful consideration when conducting experiments.

Future Directions

There are several future directions for the scientific research of 3-(5-bromo-2-furyl)-5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazole. Some of these include further studies on its mechanism of action, exploring its potential use in combination with other drugs, and investigating its potential toxicity in more detail.
In conclusion, 3-(5-bromo-2-furyl)-5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazole is a chemical compound that has shown promising results in scientific research. Its potential applications in the treatment of inflammatory diseases, cancer, and bacterial infections make it an important area of study for future research. However, its potential toxicity requires careful consideration when conducting experiments.

Scientific Research Applications

3-(5-bromo-2-furyl)-5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in scientific research. It has shown promising results as a potential anti-inflammatory, anti-cancer, and anti-bacterial agent.

properties

IUPAC Name

3-(5-bromofuran-2-yl)-5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-9-4-5-12(8-10(9)2)20-11(3)16-18-15(19-22-16)13-6-7-14(17)21-13/h4-8,11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSVCPIFIHSMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C2=NC(=NO2)C3=CC=C(O3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Bromofuran-2-yl)-5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-bromo-2-furyl)-5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazole

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